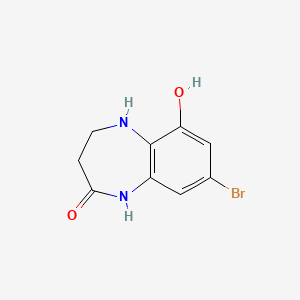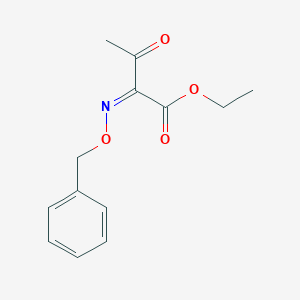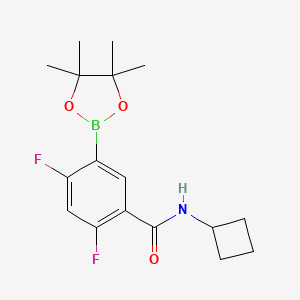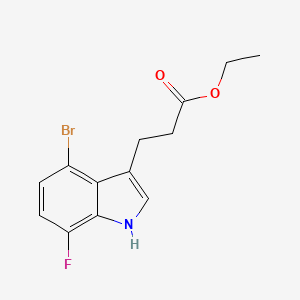
Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine and fluorine substitution on the indole ring, which can significantly influence its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-7-fluoroindole and ethyl 3-bromopropanoate.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Procedure: The 4-bromo-7-fluoroindole is reacted with ethyl 3-bromopropanoate under the specified conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the ester group.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with an alkyl or aryl group.
Oxidation: Oxidized products may include ketones or carboxylic acids.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: The major product is the corresponding carboxylic acid.
科学研究应用
Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antiviral, and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives, including their interactions with various biological targets.
Chemical Biology: It serves as a probe to study enzyme mechanisms and receptor-ligand interactions.
Material Science: The compound can be used in the synthesis of organic materials with specific electronic or optical properties.
作用机制
The mechanism of action of Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate is primarily related to its interaction with biological targets such as enzymes and receptors. The indole ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. The bromine and fluorine substitutions can enhance binding affinity and selectivity by forming additional interactions with the target.
相似化合物的比较
Similar Compounds
Ethyl 3-(4-Bromo-3-indolyl)propanoate: Lacks the fluorine substitution, which may affect its biological activity and chemical reactivity.
Ethyl 3-(7-Fluoro-3-indolyl)propanoate: Lacks the bromine substitution, which can influence its binding properties and reactivity.
Ethyl 3-(4-Chloro-7-fluoro-3-indolyl)propanoate: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical and biological properties.
Uniqueness
Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate is unique due to the presence of both bromine and fluorine substitutions on the indole ring. These substitutions can significantly enhance its chemical reactivity and biological activity compared to similar compounds with only one halogen substitution.
属性
分子式 |
C13H13BrFNO2 |
|---|---|
分子量 |
314.15 g/mol |
IUPAC 名称 |
ethyl 3-(4-bromo-7-fluoro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H13BrFNO2/c1-2-18-11(17)6-3-8-7-16-13-10(15)5-4-9(14)12(8)13/h4-5,7,16H,2-3,6H2,1H3 |
InChI 键 |
UESMVFWYAXFCOK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1=CNC2=C(C=CC(=C12)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5'H-Spiro[dibenzo[b,d]silole-5,10'-dibenzo[b,e][1,4]azasiline]](/img/structure/B13718627.png)
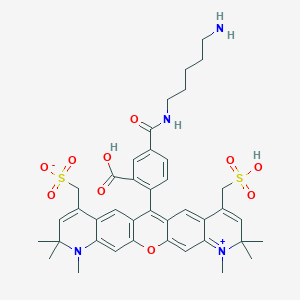

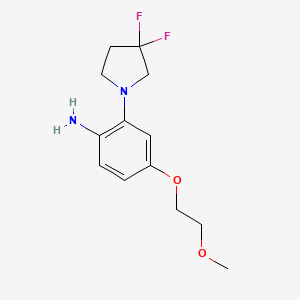

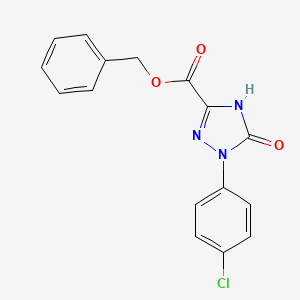
![3-Oxo-1-phenyl-3-[2'-(2'',3''-epoxypropoxy)-4'-benzyloxyphenyl]propene](/img/structure/B13718680.png)
